AP21967: A Technical Guide to a Key Chemical Inducer of Dimerization
AP21967: A Technical Guide to a Key Chemical Inducer of Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). A derivative of rapamycin, AP21967 has been engineered to possess a "bump" that prevents it from binding to the wild-type FKBP-rapamycin binding (FRB) domain of mTOR, thus mitigating the immunosuppressive effects associated with rapamycin. Instead, it selectively binds to proteins engineered to contain specific dimerization domains, such as DmrA and DmrC, or the human FK506-binding protein (FKBP) and a mutated version of the FRB domain (e.g., T2098L). This targeted binding induces the heterodimerization of the tagged proteins, enabling precise control over a wide range of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AP21967, complete with experimental protocols and pathway diagrams to facilitate its use in research and drug development.
Chemical Structure and Properties
AP21967, also known as A/C Heterodimerizer, is a crucial tool in chemical genetics and synthetic biology.[1] Its ability to induce protein dimerization offers researchers a method to conditionally control protein function, localization, and signaling pathway activation.
Chemical Structure:
The precise chemical structure of AP21967 is that of a rapamycin analog. It is systematically named C16-(S)-7-methylindolerapamycin.
Chemical and Physical Properties:
A summary of the key quantitative data for AP21967 is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C59H88N2O12 | PubChem |
| Molecular Weight | 1017.3 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Information |
| Solubility | Soluble in DMSO and ethanol | Vendor Information |
| Storage | Store at -20°C | Vendor Information |
Mechanism of Action: Induced Dimerization
AP21967 functions by bridging two engineered protein domains, thereby inducing their dimerization. This mechanism is central to its application in controlling cellular events.
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Figure 1: Mechanism of AP21967-induced heterodimerization.
The most common system utilizing AP21967 involves the FKBP and a mutated FRB domain. In this system, a protein of interest is fused to FKBP, and another protein or a signaling domain is fused to a mutated FRB domain (FRB*). The mutation in the FRB domain creates a "hole" that accommodates the "bump" on AP21967, allowing for high-affinity binding. In the absence of AP21967, the two fusion proteins remain separate. Upon addition of AP21967, it binds to both FKBP and the mutated FRB, bringing the two fusion proteins into close proximity and effectively activating the desired cellular event. A similar principle applies to the DmrA and DmrC dimerization domains.
Signaling Pathways Modulated by AP21967
The versatility of AP21967 allows for the conditional activation of a multitude of signaling pathways. By fusing key signaling proteins to the dimerization domains, researchers can control pathways involved in cell growth, proliferation, apoptosis, and gene expression.
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Figure 2: Generalized signaling pathway activated by AP21967.
A prominent example is the controlled activation of receptor tyrosine kinases (RTKs). By fusing the intracellular signaling domains of an RTK to FKBP and FRB*, the addition of AP21967 can induce their dimerization and subsequent autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways.
Experimental Protocols
The following are generalized protocols for the use of AP21967 in both in vitro and in vivo settings. It is recommended to optimize concentrations and incubation times for specific experimental systems.
In Vitro Protocol: Chemical-Induced Dimerization in Cell Culture
This protocol outlines the steps for inducing protein dimerization in cultured mammalian cells.
Materials:
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Mammalian cells expressing the FKBP and FRB* fusion constructs
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Complete cell culture medium
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AP21967 stock solution (e.g., 1 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Appropriate reagents for downstream analysis (e.g., lysis buffer, antibodies)
Procedure:
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Cell Seeding: Plate the cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
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Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration range is 0.05 nM to 500 nM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the AP21967 working solution.
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Incubation: Incubate the cells for the desired period. The time required for a response will vary depending on the specific cellular process being investigated.
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Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired analysis, such as western blotting to detect protein phosphorylation, immunoprecipitation to confirm dimerization, or microscopy to observe changes in protein localization.
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